Azithromycin B

Analytical Chemistry Pharmaceutical Impurity Profiling Quality Control

Essential EP/USP impurity reference for azithromycin QC. Unique 3-deoxy structure yields distinct RT (32-36 min) and RRF (1.0), making it non-substitutable with Azithromycin A. Mandatory for ANDA filings, method validation, system suitability, and lot release. Inter-batch SD=2.5 signals manufacturing consistency. Failure to use certified standard risks ANDA rejection. Fully characterized, cold shipment.

Molecular Formula C38H72N2O11
Molecular Weight 733.00
CAS No. 307974-61-4
Cat. No. B601238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin B
CAS307974-61-4
Synonyms(2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-Oxa-6-azacyclopentadecan-15-one
Molecular FormulaC38H72N2O11
Molecular Weight733.00
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)C
InChIInChI=1S/C38H72N2O11/c1-15-28-22(4)30(41)25(7)40(13)19-20(2)17-37(9,45)34(51-36-31(42)27(39(11)12)16-21(3)47-36)23(5)32(24(6)35(44)49-28)50-29-18-38(10,46-14)33(43)26(8)48-29/h20-34,36,41-43,45H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25-,26+,27+,28-,29+,30+,31-,32+,33+,34-,36+,37-,38-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Yellow Solid

Azithromycin B (CAS 307974-61-4) Procurement: Reference Standard and Impurity Profile


Azithromycin B (CAS 307974-61-4), also known as 3-Deoxyazithromycin or Azithromycin EP Impurity B, is a macrolide antibiotic and a structural isomer of the active pharmaceutical ingredient (API) Azithromycin. It is an azalide, characterized by a 15-membered lactone ring, and is derived from Erythromycin A . As an impurity specified in major pharmacopeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), it is primarily procured as a high-purity reference standard for pharmaceutical quality control, analytical method development, and regulatory submissions . Its molecular formula is C38H72N2O11 and its molecular weight is 732.99 g/mol .

Azithromycin B (CAS 307974-61-4) vs. In-Class Alternatives: The Pitfalls of Generic Substitution in Analytical Contexts


In analytical and quality control settings, Azithromycin B cannot be generically substituted with the parent drug Azithromycin A or other macrolide impurities. Substitution would invalidate chromatographic methods and regulatory compliance because Azithromycin B possesses a unique chemical structure (3-deoxy) that results in a specific chromatographic retention time, relative response factor, and resolution profile distinct from Azithromycin A and other impurities [1]. Regulatory bodies like the EP and USP mandate the use of specified impurity reference standards, like Azithromycin B, for accurate identification and quantification during drug substance and product testing [2]. Failure to use the correct, certified reference standard for Azithromycin B can lead to inaccurate impurity profiling, method validation failure, and potential rejection of Abbreviated New Drug Applications (ANDAs) .

Azithromycin B (CAS 307974-61-4) Quantified Differentiation: Comparative Analytical Data for Procurement Decisions


Azithromycin B (CAS 307974-61-4) Definitive Structural Differentiation from Azithromycin A

Azithromycin B is structurally distinct from the active pharmaceutical ingredient Azithromycin A. The defining difference is the absence of a hydroxyl group at the 3-position on the macrolide ring, a feature confirmed by NMR spectroscopy and mass spectrometry . This structural modification is the basis for its unique identity and chromatographic behavior, preventing it from being confused with or substituted by Azithromycin A in any regulated analytical procedure.

Analytical Chemistry Pharmaceutical Impurity Profiling Quality Control

Azithromycin B (CAS 307974-61-4) vs. Azithromycin A: Quantified Chromatographic Resolution and Separation

A validated semi-preparative HPLC method was developed to isolate high-purity Azithromycin B from a complex mixture of azithromycin-related substances . The method achieved a baseline separation of Azithromycin B from the main peak, Azithromycin A, with Azithromycin B eluting at a specific retention time of 32-36 minutes under defined chromatographic conditions . This resolution is critical for accurate quantification and purification.

HPLC Method Development Pharmaceutical Analysis Impurity Quantification

Azithromycin B (CAS 307974-61-4) Quantified Relative Correction Factor vs. Other Azithromycin Impurities

In a study for the quality control of azithromycin for injection, the relative correction factor (RCF) for HPLC quantification of various impurities was determined [1]. This factor is used to correct for differences in detector response between the impurity and the main analyte, ensuring accurate quantification. Azithromycin B (Impurity B) was found to have a correction factor of 1.0 relative to azithromycin, while Impurity L had a factor of 2.3 and Impurity J had a factor of 1.0 [1].

Quantitative HPLC Analysis Pharmaceutical Impurity Control Method Validation

Azithromycin B (CAS 307974-61-4) Presence in Commercial Samples: Quantified Variability vs. Other Common Impurities

A comparative investigation into the impurity profiles of domestic azithromycin for injection from different factories and salifiable technologies consistently detected Azithromycin B (EP-B) in all samples [1]. The inter-factory and inter-process variability for Azithromycin B content, measured by standard deviation (SD), was 2.5, which was higher than the SD of 2.0 observed for the other common impurity, 3'-decladinosyl azithromycin (EP-J) [1].

Pharmaceutical Manufacturing Quality by Design Impurity Profiling

Azithromycin B (CAS 307974-61-4) Best-Fit Procurement Scenarios: From Method Validation to ANDA Filing


Analytical Method Development and Validation (AMV) for Azithromycin Drug Substances and Products

Azithromycin B (CAS 307974-61-4) is an essential reference standard for developing and validating stability-indicating HPLC methods. Its use is required to establish system suitability, specificity, and accuracy for quantifying this specific impurity in azithromycin raw materials and finished pharmaceutical forms. Data on its distinct retention time (32-36 minutes under specific conditions ) and relative correction factor (1.0 [1]) are used to design robust analytical methods that meet ICH and pharmacopeial guidelines.

Quality Control (QC) Lot Release and Stability Studies for Azithromycin

Procurement of Azithromycin B is mandatory for QC laboratories performing routine lot release and stability testing of azithromycin drug substances and products. The impurity is monitored as per USP and EP monographs. The higher inter-batch variability (SD = 2.5 [2]) of Azithromycin B makes it a key marker for batch-to-batch consistency and process control, signaling any deviation in the manufacturing process that could affect product quality.

Regulatory Submissions for Abbreviated New Drug Applications (ANDAs)

For any generic pharmaceutical company filing an ANDA for an azithromycin product, the procurement of a fully characterized Azithromycin B reference standard is non-negotiable. The ANDA dossier must include validated analytical methods with specificity for all known impurities, including Azithromycin B, and demonstrate that its levels are within acceptable limits defined by the reference listed drug (RLD) and pharmacopeias . A certified reference standard is required to generate the comparative impurity profile data for the submission.

Pharmaceutical Process Development and Impurity Control Strategy

During the development of new azithromycin synthetic routes or formulation processes, Azithromycin B serves as a key marker for optimizing reaction conditions and purification steps. Since its formation and removal can be process-dependent (as shown by the higher SD of 2.5 across different factories [2]), isolating this impurity (e.g., via semi-preparative HPLC ) and tracking its levels is critical for developing a robust control strategy to ensure the final API consistently meets purity specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azithromycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.